molecular formula C8H8BrF B3120259 2-Bromo-1-ethyl-4-fluorobenzene CAS No. 261711-19-7

2-Bromo-1-ethyl-4-fluorobenzene

Cat. No.: B3120259
CAS No.: 261711-19-7
M. Wt: 203.05 g/mol
InChI Key: RXUQXDGSPVDVEA-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a fluorine atom at the fourth position. This compound is commonly used in organic synthesis as a reagent or intermediate for the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethyl-4-fluorobenzene can be achieved through multi-step organic synthesis. One common method involves the bromination of 1-ethyl-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-ethyl-4-fluorobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-4-fluorobenzene involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The ethyl and fluorine substituents influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-bromo-1-ethyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQXDGSPVDVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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